N-benzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-methylacetamide
Overview
Description
N-benzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-methylacetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes benzyl, methoxy, methyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-methylacetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their combination under specific reaction conditions. Common steps might include:
Formation of the Benzyl Group: This could involve the reaction of benzyl chloride with an appropriate nucleophile.
Introduction of the Methoxy and Methyl Groups: These groups can be introduced through methylation reactions using reagents like methyl iodide.
Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.
Final Coupling: The final step might involve coupling the intermediate compounds under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-benzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-methylacetamide may have various applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-methylacetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-methylacetamide: can be compared with other sulfonyl-containing compounds or benzyl derivatives.
Unique Features: Its unique combination of functional groups might confer specific chemical reactivity or biological activity not seen in other compounds.
List of Similar Compounds
- Benzyl sulfonamides
- Methoxy-substituted anilines
- Methylacetamides
This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
N-benzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-10-11-18(25-3)17(12-15)21(26(4,23)24)14-19(22)20(2)13-16-8-6-5-7-9-16/h5-12H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWWETLACYROMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)N(C)CC2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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